2,2,2-Trifluorodiazoethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

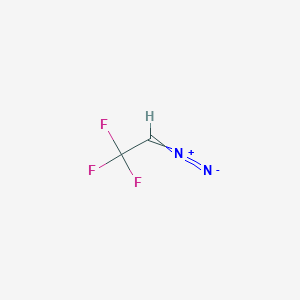

2,2,2-Trifluorodiazoethane, also known as this compound, is a useful research compound. Its molecular formula is C2HF3N2 and its molecular weight is 110.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethylated Heterocycles

Overview : Trifluoromethylated heterocycles have garnered significant attention due to their beneficial physicochemical and biological properties. 2,2,2-Trifluorodiazoethane serves as a crucial reagent in the synthesis of these compounds.

Key Reactions :

- Cycloaddition Reactions : CF3CHN2 readily participates in [2 + 1], [3 + 2], and [3 + 3] cycloaddition reactions, enabling the formation of highly functionalized heterocycles. For instance, it has been used to synthesize trifluoromethyl-substituted pyrazoles and pyridines through silver-catalyzed cycloaddition processes .

- Case Study : A study demonstrated the use of CF3CHN2 in the synthesis of various trifluoromethylated heterocycles over the past decade, showcasing its role in developing new synthetic methodologies .

Difluoroalkenylation and Cyclopropanation

Overview : The reactivity of this compound extends beyond heterocycles to include difluoroalkenylation and cyclopropanation reactions.

Key Findings :

- Difluoroalkenylation : CF3CHN2 has been employed to introduce trifluoromethyl groups into X–H bonds (X = N, O, S, Se), resulting in a wide array of heteroatom-substituted gem-difluoroalkenes. This method is advantageous compared to traditional approaches using pre-formed CF3CHN2 .

- Cyclopropanation : A brine-stabilized solution of CF3CHN2 was utilized for the cyclopropanation of olefinic azlactones, yielding trifluoromethyl-substituted cyclopropanes with high diastereoselectivity .

Mannich-Type Reactions

Overview : The Mannich reaction is a fundamental transformation in organic synthesis that can be enhanced using this compound.

Key Applications :

- Zinc-Mediated Reactions : A zinc-mediated Mannich-type transformation involving CF3CHN2 has been reported to produce β-CF3-amines effectively. This reaction showcases the utility of CF3CHN2 in constructing complex amine structures from simple precursors .

Synthesis of α-Trifluoromethylated Organoborons

Overview : The introduction of trifluoromethyl groups into organoboron compounds is another significant application of this compound.

Key Findings :

- Reactivity with Boron Species : Research has shown that CF3CHN2 can react with various boronic acids to yield α-trifluoromethylated organoboron compounds. The optimization of reaction conditions led to good yields despite challenges related to oxidation during purification .

Summary Table of Applications

Análisis De Reacciones Químicas

Cyclopropanation Reactions

2,2,2-Trifluorodiazoethane undergoes photolysis with olefins to form trifluoromethylcyclopropanes . In the absence of light, it engages in 1,3-dipolar cycloadditions to yield Δ¹-pyrazolines. The reaction kinetics and regiochemistry are influenced by substituents on the olefin:

For example, ethylene reacts sluggishly to form pyrazolines (45% yield), while electron-deficient alkenes (e.g., methyl acrylate) show enhanced reactivity (80% yield) .

Asymmetric Cyclopropenation with Alkynes

Dirhodium(II) carboxylate catalysts enable enantioselective [2+1] cyclopropenation of internal alkynes, producing CF₃-cyclopropenes with up to 99% enantiomeric excess (ee) . Key findings include:

-

Optimal Catalyst : Rh₂(S-TCPTTL)₄ (tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium) achieves high enantioselectivity due to halogen-bonding interactions in its "all-up" conformation .

-

Solvent Effects : 1,4-Dioxane and THF enhance reaction efficiency and selectivity.

-

Substrate Scope :

| Alkyne Structure | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Ph-C≡C-Ph | 1 | 92 | 99 |

| Ph-C≡C-CO₂Et | 3 | 88 | 98 |

| CF₃-C≡C-CF₃ | 12 | 78 | 95 |

Density functional theory (DFT) studies confirm that enantioselectivity arises from steric and electronic interactions within the chiral dirhodium catalyst pocket .

X–H Insertion Reactions

This compound facilitates X–H insertions (X = N, O, S, Se) under iron catalysis, forming gem-difluoroalkenes. Using TFHZ-Tfs (trifluoroacetaldehyde N-tfsylhydrazone) as a safer precursor, reactions proceed via in situ generation of CF₃CHN₂ :

| Substrate | Product | Yield (%) |

|---|---|---|

| Thiophenol (S–H) | CF₃-C(=CF₂)-SPh | 80 |

| Aniline (N–H) | CF₃-C(=CF₂)-NHPh | 72 |

| Phenol (O–H) | CF₃-C(=CF₂)-OPh | 68 |

Reaction conditions: Fe[P2] catalyst (1 mol%), SDBS surfactant (30 mol%), 20 wt% KOH, DCM at 40°C .

Doyle-Kirmse Rearrangement

Under basic conditions, CF₃CHN₂ participates in Doyle-Kirmse rearrangements with propargyl sulfides, yielding α-trifluoromethyl allylic sulfides (70–85% yield) . This transformation highlights the carbene’s ability to induce sigmatropic shifts.

Propiedades

Número CAS |

371-67-5 |

|---|---|

Fórmula molecular |

C2HF3N2 |

Peso molecular |

110.04 g/mol |

Nombre IUPAC |

2-diazo-1,1,1-trifluoroethane |

InChI |

InChI=1S/C2HF3N2/c3-2(4,5)1-7-6/h1H |

Clave InChI |

YWUIUNGMQOICND-UHFFFAOYSA-N |

SMILES |

C(=[N+]=[N-])C(F)(F)F |

SMILES canónico |

C(=[N+]=[N-])C(F)(F)F |

Sinónimos |

2,2,2-trifluorodiazoethane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.